molecular formula C11H12O3 B2844903 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one CAS No. 20632-12-6

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

Cat. No. B2844903
CAS RN: 20632-12-6
M. Wt: 192.214
InChI Key: HRZXLSBBORQKLM-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one, commonly referred to as 6-APDB, is a synthetic compound of the benzodioxin class, which is a type of chemical structure that consists of two benzene rings fused together with two oxygen atoms. 6-APDB has a wide variety of applications in scientific research, from studying its biochemical and physiological effects to its use in laboratory experiments.

Scientific Research Applications

Antibacterial and Enzyme Inhibitory Properties

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one and its derivatives have been explored for their potential in the field of antibacterial treatments and enzyme inhibition. Research has shown that certain derivatives, such as N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, exhibit potent antibacterial properties and moderate inhibitory activity against the lipoxygenase enzyme (Abbasi et al., 2017). Another study confirmed the synthesis of various compounds in this class, which displayed significant antibacterial activity against different bacterial strains, as well as inhibitory potential against the lipoxygenase enzyme (Abbasi et al., 2017).

Anti-inflammatory Activity

Compounds derived from 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one have been studied for their anti-inflammatory properties. For instance, racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and its enantiomers were prepared and exhibited notable anti-inflammatory activity (Vazquez et al., 1997). Another study synthesized new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, finding that one such compound had comparable potency to Ibuprofen in an inflammation assay (Vazquez et al., 1996).

Potential Antidepressant Properties

The exploration of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one derivatives as antidepressants has been a subject of research. A study synthesized compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, evaluating them for in vitro 5-HT(1A) receptor affinity and serotonin reuptake inhibition, showing promising results for dual antidepressant drugs (Silanes et al., 2004).

Bacterial Biofilm Inhibition and Cytotoxicity

Further research has been conducted on the inhibition of bacterial biofilms and cytotoxicity assessment of these compounds. One study found that certain derivatives exhibited suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, while displaying docile cytotoxicity (Abbasi et al., 2020).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZXLSBBORQKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

CAS RN

20632-12-6
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
MF Wahab, S Aslani, AV Mikhonin, JL Neill… - Analytical …, 2021 - ACS Publications
A next-generation gas chromatograph-molecular rotational resonance (MRR) spectrometer (GC-MRR) with instrumental improvements and higher sensitivity is described. MRR serves …
Number of citations: 5 pubs.acs.org
S Aslani, DW Armstrong - Journal of Chromatography A, 2022 - Elsevier
Gas chromatography has always been a simple and widely used technique for the separation of volatile compounds and their quantitation. However, the common detectors used with …
Number of citations: 10 www.sciencedirect.com

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